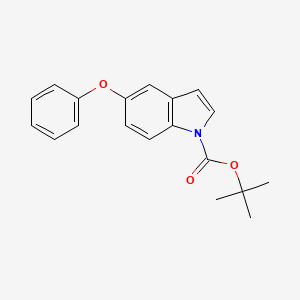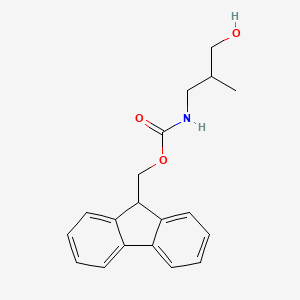
(9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenylmethyl group attached to a carbamate moiety, which is further linked to a hydroxy-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate typically involves the reaction of fluorenylmethanol with an isocyanate derivative. One common method is the reaction of fluorenylmethanol with phosgene to form fluorenylmethyloxycarbonyl chloride, which is then reacted with the appropriate amine to yield the desired carbamate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate moiety can be reduced to form an amine.
Substitution: The fluorenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of fluorenylmethyl ketone derivatives.
Reduction: Formation of fluorenylmethyl amine derivatives.
Substitution: Formation of various substituted fluorenylmethyl carbamates.
Scientific Research Applications
Chemistry: In chemistry, (9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate is used as a protecting group for amines in peptide synthesis. The fluorenylmethyl group can be easily removed under mild conditions, making it a valuable tool in the synthesis of complex peptides .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. Its ability to form stable carbamate linkages makes it useful in the design of enzyme inhibitors and probes for studying biological pathways .
Medicine: In medicine, derivatives of this compound are explored for their potential as therapeutic agents. The carbamate moiety can be modified to enhance the bioavailability and efficacy of drugs, making it a promising scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science .
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate involves the formation of stable carbamate linkages with target molecules. The fluorenylmethyl group provides steric hindrance, protecting the carbamate moiety from hydrolysis. This stability allows the compound to interact with specific molecular targets, such as enzymes or receptors, modulating their activity and function .
Comparison with Similar Compounds
- (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride
- (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate
- (9H-Fluoren-9-yl)methyl 2-hydroxyethyl (methyl)carbamate
Comparison: Compared to these similar compounds, (9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate is unique due to the presence of the hydroxy-methylpropyl group. This structural feature imparts distinct reactivity and stability, making it suitable for specific applications in peptide synthesis and enzyme inhibition. The hydroxy group also provides additional sites for further functionalization, enhancing its versatility in chemical and biological research .
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-hydroxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C19H21NO3/c1-13(11-21)10-20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22) |
InChI Key |
YWNRRDUADLHCJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


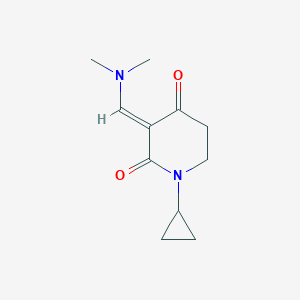
![3-(5-(6-(Piperidin-1-yl)pyrimidin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12985613.png)
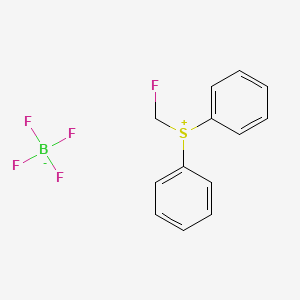

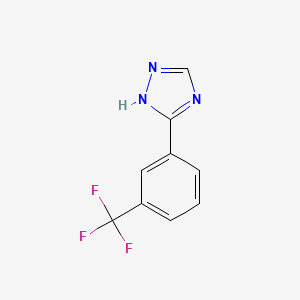
![[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride](/img/structure/B12985628.png)
![1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine](/img/structure/B12985630.png)
![tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate](/img/structure/B12985636.png)

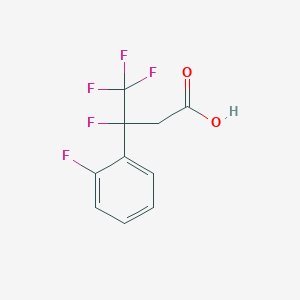
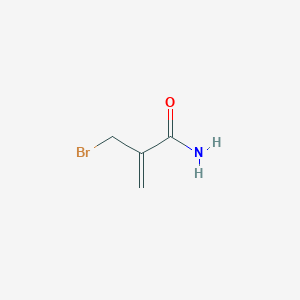
![Rel-(1R,3R,5S)-2-(tert-butoxycarbonyl)-1-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12985650.png)
![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12985656.png)
